molecular formula C14H14Si B14668226 1,1-Dimethyl-1H-naphtho[1,8-bc]siline CAS No. 50535-78-9

1,1-Dimethyl-1H-naphtho[1,8-bc]siline

Cat. No.: B14668226
CAS No.: 50535-78-9
M. Wt: 210.35 g/mol
InChI Key: XXMNDGRCRCSZDP-UHFFFAOYSA-N
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Description

1,1-Dimethyl-1H-naphtho[1,8-bc]siline is a complex organic compound belonging to the class of naphthosilines These compounds are characterized by their unique structural framework, which includes a naphthalene ring fused with a siline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Dimethyl-1H-naphtho[1,8-bc]siline typically involves the cycloaddition of alkynyl(8-alkynyl-1-naphthyl)silanes with internal alkynes. This reaction is catalyzed by rhodium, and high chemoselectivity can be achieved by employing specific ligands such as P(2-MeOC6H4)3 . The reaction conditions are optimized to ensure efficient formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade catalysts, and ensuring the purity of the starting materials to achieve high yields.

Chemical Reactions Analysis

Types of Reactions

1,1-Dimethyl-1H-naphtho[1,8-bc]siline undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.

    Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and organometallic compounds are often used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction may produce dihydro-naphthosilines.

Scientific Research Applications

1,1-Dimethyl-1H-naphtho[1,8-bc]siline has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,1-Dimethyl-1H-naphtho[1,8-bc]siline involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory activity is attributed to its ability to inhibit the cyclooxygenase (COX) enzyme, which plays a key role in the biosynthesis of prostaglandins . Additionally, its potential anti-cancer activity is linked to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways.

Properties

CAS No.

50535-78-9

Molecular Formula

C14H14Si

Molecular Weight

210.35 g/mol

IUPAC Name

2,2-dimethyl-2-silatricyclo[7.3.1.05,13]trideca-1(12),3,5,7,9(13),10-hexaene

InChI

InChI=1S/C14H14Si/c1-15(2)10-9-12-6-3-5-11-7-4-8-13(15)14(11)12/h3-10H,1-2H3

InChI Key

XXMNDGRCRCSZDP-UHFFFAOYSA-N

Canonical SMILES

C[Si]1(C=CC2=CC=CC3=C2C1=CC=C3)C

Origin of Product

United States

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